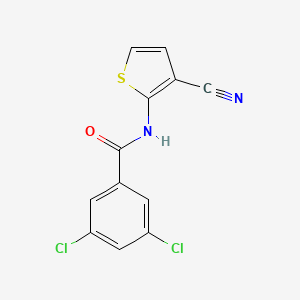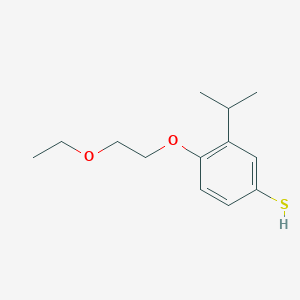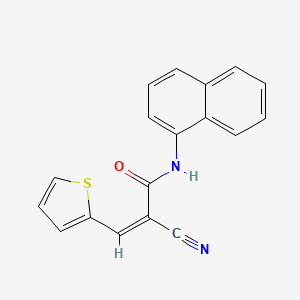
3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide” is a chemical compound. It’s a derivative of benzamide, which is an important functional group and essential component of many pharmaceuticals, natural products, agrochemicals, and polymers .
Molecular Structure Analysis
The molecular structure of similar compounds has been established by X-ray crystallography . The crystal packing is typically stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis
The synthesis of similar compounds involves reactions of arylamine compounds with dichlorobenzoyl chloride . These reactions typically occur in N,N′-dimethylformamide solution at 60 °C .Applications De Recherche Scientifique
Photocatalytic Degradation Studies
Research on the photodecomposition of benzamide derivatives like propyzamide, which is structurally similar to 3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide, has been conducted. Studies using titanium dioxide-loaded adsorbent supports as photocatalysts have shown an enhanced rate of mineralization of propyzamide and a reduction in the concentration of solution-phase intermediates. This indicates potential applications in environmental remediation and pollution control (Torimoto et al., 1996).
Antipathogenic Activity
A study on acylthioureas, containing the 3,5-dichlorophenyl substituent similar to the one in this compound, revealed significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest the potential for developing antimicrobial agents with antibiofilm properties from such derivatives (Limban et al., 2011).
Colorimetric Sensing of Fluoride Anions
Research on benzamide derivatives, including those containing a 3,5-dinitrophenyl group, has demonstrated the capability for colorimetric sensing of fluoride anions. This indicates a potential application in the development of simple, effective sensing mechanisms for environmental and analytical chemistry (Younes et al., 2020).
Synthesis and Catalytic Activity
Studies on the synthesis of various benzamide derivatives, including those related to this compound, have been conducted. These derivatives have shown potential in catalytic activities and photophysical properties, which could be explored in the field of organic synthesis and material science (Arsenyan et al., 2013).
In Vivo Antitumor Activity
Benzamide derivatives have been studied for their antitumor properties. One such study on MS-27-275, a synthetic benzamide derivative, demonstrated significant in vivo antitumor activity against various human tumor cell lines. This suggests the potential therapeutic application of similar compounds in cancer treatment (Saito et al., 1999).
Mécanisme D'action
Target of Action
It is known that benzamide derivatives can interact with a variety of biological targets, depending on their specific structural features .
Mode of Action
Benzamide derivatives are known to interact with their targets through various mechanisms, often involving the formation of stable hydrogen bonds .
Result of Action
Some benzamide derivatives have shown biological activity, such as antitumoral and anticonvulsive activities .
Propriétés
IUPAC Name |
3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2OS/c13-9-3-8(4-10(14)5-9)11(17)16-12-7(6-15)1-2-18-12/h1-5H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGDAEJLRYOXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2860400.png)

![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)

![3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine](/img/structure/B2860406.png)

![1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2860409.png)

![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2860411.png)


![(Z)-2,4-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860418.png)
![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2860422.png)